molecular formula C10H12NaO2 B14117996 CID 57359302

CID 57359302

Katalognummer: B14117996
Molekulargewicht: 187.19 g/mol
InChI-Schlüssel: XKOHIWVZKSEQHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 57359302” is a chemical entity that has garnered interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CID 57359302 involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary and may vary, general methods include:

    Step 1: Initial formation of the core structure through a series of condensation reactions.

    Step 2: Functionalization of the core structure using specific reagents under controlled temperature and pressure conditions.

    Step 3: Purification and isolation of the final product through crystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the synthesis steps are optimized for yield and purity. The process may include:

    Bulk synthesis: Using automated reactors to handle large volumes of reactants.

    Continuous monitoring: Ensuring reaction conditions are maintained for optimal product formation.

    Purification: Employing industrial-scale chromatography or crystallization methods to obtain high-purity compounds.

Analyse Chemischer Reaktionen

Types of Reactions

CID 57359302 undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically conducted under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. Reactions are typically conducted under inert atmosphere conditions.

    Substitution: Common reagents include halogens and alkylating agents. Reactions are typically conducted under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

CID 57359302 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of CID 57359302 involves its interaction with specific molecular targets and pathways. This compound may:

    Bind to receptors: Interact with specific receptors on cell surfaces, triggering downstream signaling pathways.

    Inhibit enzymes: Act as an inhibitor of specific enzymes, affecting metabolic processes.

    Modulate gene expression: Influence the expression of specific genes, leading to changes in cellular functions.

Eigenschaften

Molekularformel

C10H12NaO2

Molekulargewicht

187.19 g/mol

InChI

InChI=1S/C10H12O2.Na/c1-2-6-10(11)12-9-7-4-3-5-8-9;/h3-5,7-8H,2,6H2,1H3;

InChI-Schlüssel

XKOHIWVZKSEQHP-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)OC1=CC=CC=C1.[Na]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.